molecular formula C11H12N4S2 B14949061 2-(1,3-Benzothiazol-2-yl)-5,5-dimethyl-1,2,4-triazolidine-3-thione

2-(1,3-Benzothiazol-2-yl)-5,5-dimethyl-1,2,4-triazolidine-3-thione

Cat. No.: B14949061
M. Wt: 264.4 g/mol
InChI Key: HTYFKETVEYVXEB-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-5,5-dimethyl-1,2,4-triazolane-3-thione is a heterocyclic compound that combines the structural features of benzothiazole and triazole rings

Properties

Molecular Formula

C11H12N4S2

Molecular Weight

264.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5,5-dimethyl-1,2,4-triazolidine-3-thione

InChI

InChI=1S/C11H12N4S2/c1-11(2)13-9(16)15(14-11)10-12-7-5-3-4-6-8(7)17-10/h3-6,14H,1-2H3,(H,13,16)

InChI Key

HTYFKETVEYVXEB-UHFFFAOYSA-N

Canonical SMILES

CC1(NC(=S)N(N1)C2=NC3=CC=CC=C3S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)-5,5-dimethyl-1,2,4-triazolane-3-thione typically involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound, followed by cyclization. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-5,5-dimethyl-1,2,4-triazolane-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Cyclizing Agents: Thionyl chloride, phosphorus pentachloride.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-5,5-dimethyl-1,2,4-triazolane-3-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-5,5-dimethyl-1,2,4-triazolane-3-thione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzothiazol-2-yl)-5,5-dimethyl-1,2,4-triazolane-3-thione is unique due to its combined benzothiazole and triazole rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

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